molecular formula C2H6N2O2 B1196110 N-Nitroso-N-(hydroxymethyl)methylamine CAS No. 58840-25-8

N-Nitroso-N-(hydroxymethyl)methylamine

Cat. No.: B1196110
CAS No.: 58840-25-8
M. Wt: 90.08 g/mol
InChI Key: CDKXZKUBCGJTDG-UHFFFAOYSA-N
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Description

N-Nitroso-N-(hydroxymethyl)methylamine is an organic compound with the chemical formula C2H6N2O2. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (NO) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are commonly found in various environmental sources, including tobacco smoke, certain foods, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Nitroso-N-(hydroxymethyl)methylamine can be synthesized through the nitrosation of N-methyl-N-hydroxymethylamine. The reaction typically involves the use of nitrous acid (HNO2) as the nitrosating agent. The reaction is carried out under acidic conditions, often using hydrochloric acid (HCl) to maintain the required pH. The general reaction scheme is as follows:

N-methyl-N-hydroxymethylamine+HNO2This compound+H2O\text{N-methyl-N-hydroxymethylamine} + \text{HNO2} \rightarrow \text{this compound} + \text{H2O} N-methyl-N-hydroxymethylamine+HNO2→this compound+H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(hydroxymethyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-nitroso-N-methylformamide.

    Reduction: Reduction of the nitroso group can lead to the formation of N-methyl-N-hydroxymethylamine.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the nitroso group under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

N-Nitroso-N-(hydroxymethyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-N-(hydroxymethyl)methylamine involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can undergo metabolic activation to form reactive oxygen species (ROS) and other radicals. These reactive intermediates can cause DNA damage, leading to mutations and potentially carcinogenesis. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and DNA repair .

Comparison with Similar Compounds

Similar Compounds

  • N-nitrosodimethylamine (NDMA)
  • N-nitrosodiethylamine (NDEA)
  • N-nitrosomethylphenylamine (NMPA)
  • N-nitroso-N-methyl-4-aminobutyric acid (NMBA)

Uniqueness

N-Nitroso-N-(hydroxymethyl)methylamine is unique due to its specific structure, which includes both a nitroso group and a hydroxymethyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to other nitrosamines. Additionally, its potential for forming reactive intermediates makes it a valuable compound for studying mechanisms of genotoxicity and carcinogenicity .

Properties

IUPAC Name

N-(hydroxymethyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-4(2-5)3-6/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKXZKUBCGJTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207561
Record name 1-(Methylnitrosoamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58840-25-8
Record name N-Nitroso-N-methyl-N-hydroxymethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058840258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methylnitrosoamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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